Methyl-N-dansylgalactosaminide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

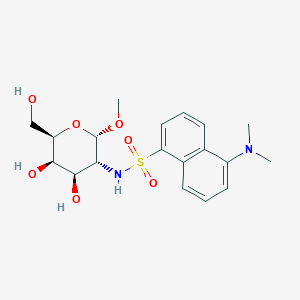

Methyl-N-dansylgalactosaminide, also known as this compound, is a useful research compound. Its molecular formula is C19H26N2O7S and its molecular weight is 426.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Dansyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Methyl-N-dansylgalactosaminide (MDG) is a compound that has garnered attention in various scientific research applications, particularly in the fields of biochemistry and molecular biology. This article delves into its applications, supported by comprehensive data tables and case studies.

Glycoprotein Analysis

MDG is primarily used in the study of glycoproteins, where it serves as a substrate for various glycosyltransferases. Its fluorescent properties enable researchers to track enzymatic activity and analyze glycosylation patterns in proteins.

Key Findings:

- MDG has been utilized to investigate the specificity of different glycosyltransferases, revealing insights into enzyme-substrate interactions.

- The dansyl group allows for sensitive detection of glycosylated products through fluorescence spectroscopy.

Cell Biology Studies

In cell biology, MDG is used to study cellular uptake mechanisms and intracellular trafficking of glycoproteins.

Case Study:

A study demonstrated that MDG could be internalized by cells via endocytosis, allowing researchers to visualize the localization of glycoproteins within cellular compartments. This was achieved by tagging MDG with a fluorescent marker, which facilitated real-time imaging of cellular processes.

Drug Development

MDG has potential applications in drug development, particularly in the design of glycomimetics—molecules that mimic carbohydrate structures to interact with biological systems.

Research Insights:

- Researchers have explored MDG as a scaffold for developing inhibitors of lectin-carbohydrate interactions, which are critical in various disease processes including viral infections and cancer metastasis.

- The ability to modify the dansyl group further enhances the compound's utility in creating targeted drug delivery systems.

Diagnostic Applications

Due to its fluorescent properties, MDG is also being investigated for use in diagnostic assays, particularly in the detection of specific biomarkers associated with diseases.

Data Table: Applications Summary

| Application Area | Description | Key Benefits |

|---|---|---|

| Glycoprotein Analysis | Substrate for glycosyltransferases | Enhanced detection through fluorescence |

| Cell Biology | Study of cellular uptake and trafficking | Real-time imaging capabilities |

| Drug Development | Design of glycomimetics and inhibitors | Potential for targeted therapies |

| Diagnostic Applications | Detection of disease biomarkers | High sensitivity and specificity |

Propiedades

Número CAS |

146440-32-6 |

|---|---|

Fórmula molecular |

C19H26N2O7S |

Peso molecular |

426.5 g/mol |

Nombre IUPAC |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]-5-(dimethylamino)naphthalene-1-sulfonamide |

InChI |

InChI=1S/C19H26N2O7S/c1-21(2)13-8-4-7-12-11(13)6-5-9-15(12)29(25,26)20-16-18(24)17(23)14(10-22)28-19(16)27-3/h4-9,14,16-20,22-24H,10H2,1-3H3/t14-,16-,17+,18-,19+/m1/s1 |

Clave InChI |

YVJGIGDFHMIDFH-FTWQHDNSSA-N |

SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3C(C(C(OC3OC)CO)O)O |

SMILES isomérico |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H]3[C@H]([C@H]([C@H](O[C@@H]3OC)CO)O)O |

SMILES canónico |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3C(C(C(OC3OC)CO)O)O |

Key on ui other cas no. |

146440-32-6 |

Sinónimos |

MDGA methyl alpha-N-dansylgalactosaminide methyl beta-N-dansylgalactosaminide methyl-N-dansylgalactosaminide methyl-N-dansylgalactosaminide, (beta-D-galacto)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.